molecular formula C16H19ClN4O B2737232 1-(2-chlorophenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea CAS No. 1448122-49-3

1-(2-chlorophenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea

Cat. No.: B2737232
CAS No.: 1448122-49-3
M. Wt: 318.81
InChI Key: UGIVMTJDOGSGQJ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C16H19ClN4O and its molecular weight is 318.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Urea derivatives, including those with chlorophenyl groups, have been synthesized and evaluated for their biological activities. For instance, novel thiazolyl urea derivatives have shown promising antitumor activities, highlighting the potential of such compounds in cancer research and treatment (Ling et al., 2008). Similarly, triazolylurea and carbonyl amide derivatives have been synthesized, with their structures confirmed by various analytical techniques (Dong & Liu, 2003).

Structural Analysis and Conformational Adjustments

Research on urea and thiourea-based assemblies has revealed conformational adjustments and polymorphism, indicating the complex behavior of these molecules in different conditions (Phukan & Baruah, 2016). Such studies are crucial for understanding the molecular structure and potential applications of urea derivatives in materials science and pharmaceuticals.

Corrosion Inhibition

Urea derivatives have also been investigated for their corrosion inhibition properties. Research on the corrosion behavior of mild steel in the presence of organic compounds, including specific urea derivatives, has shown effective inhibition, suggesting applications in materials science and engineering (Bahrami & Hosseini, 2012).

Molecular Interactions and Gelation Properties

The interaction of urea derivatives with various anions has been studied, revealing insights into the nature of urea-fluoride interactions, including incipient and definitive proton transfer (Boiocchi et al., 2004). Another study demonstrated the tuning of physical properties of hydrogels through anion interaction, highlighting the potential of urea derivatives in the development of new materials (Lloyd & Steed, 2011).

Antimicrobial and Anticancer Activities

Urea derivatives have been synthesized and tested for their antimicrobial and anticancer activities, showing significant potential in medicinal chemistry and drug development (El-Sawy et al., 2013).

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-21-15-9-5-2-6-11(15)14(20-21)10-18-16(22)19-13-8-4-3-7-12(13)17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIVMTJDOGSGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.